N,N-diethyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride
Description
N,N-diethyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a synthetic compound featuring a piperazine core substituted at the 1-position with an acetamide group (N,N-diethyl) and at the 4-position with a 1-ethyl-1H-imidazol-2-yl moiety. The dihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications. The molecular formula of the compound is C₁₅H₂₉N₅O·2HCl, with a calculated molecular weight of 396.8 g/mol (base: 299.4 g/mol + 72.92 g/mol for 2HCl). Its structure combines the conformational flexibility of piperazine with the hydrogen-bonding capacity of the imidazole and acetamide groups, which may influence its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
N,N-diethyl-2-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O.2ClH/c1-4-18(5-2)14(21)13-17-9-11-20(12-10-17)15-16-7-8-19(15)6-3;;/h7-8H,4-6,9-13H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPODJXLLPVRGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)CC(=O)N(CC)CC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride involves multiple steps, starting with the formation of the imidazole ring. One common method for synthesizing imidazoles is the cyclization of amido-nitriles under mild conditions, which can include the use of nickel-catalyzed addition to nitriles . The piperazine ring can be introduced through a nucleophilic substitution reaction, where an appropriate piperazine derivative reacts with an acetamide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography would be employed to obtain the final product in its dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to modify the imidazole or piperazine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the nitrogen atoms or the acetamide group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction can lead to partially or fully reduced derivatives.
Scientific Research Applications
N,N-diethyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, modulating their activity. The piperazine ring can interact with neurotransmitter receptors, potentially affecting signal transduction pathways .
Comparison with Similar Compounds
Key Observations:
Salt Form : All compared compounds are dihydrochlorides, improving solubility. Etazene’s higher % base anhydrous (82.8%) suggests superior purity or stability compared to others .
The Enamine Ltd compound’s thiophen-3-yl group introduces sulfur-based electronic effects, which may alter metabolic stability . The Cetirizine intermediate’s chlorobenzyl group enhances lipophilicity and may influence CNS penetration .
Crystallographic and Conformational Behavior
N-Substituted acetamides (e.g., ) exhibit conformational flexibility, forming hydrogen-bonded dimers (R₂²(10) motifs) that stabilize crystal lattices . The target compound’s imidazole and piperazine groups may adopt similar planar arrangements, but steric effects from the ethyl groups could reduce rotational freedom compared to dichlorophenyl analogs .
Pharmacological Implications (Inferred)
Biological Activity
Overview of the Compound
N,N-diethyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is characterized by its unique structural components, including a piperazine ring and an imidazole moiety. These features suggest potential interactions with various biological targets, particularly in the central nervous system (CNS).
The biological activity of this compound can be attributed to its ability to interact with neurotransmitter systems and receptors. The piperazine structure is known for its affinity towards serotonin and dopamine receptors, which play crucial roles in mood regulation, cognition, and behavior. The imidazole group may enhance these interactions or confer additional properties related to receptor binding.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Antidepressant Activity : Some piperazine derivatives have shown efficacy in animal models of depression.
- Anxiolytic Effects : The modulation of serotonin receptors is linked to anxiolytic properties.
- Antimicrobial Activity : Certain imidazole derivatives are noted for their antimicrobial effects, suggesting potential applications in treating infections.
Comparative Data
| Property | N,N-Diethyl Compound | Similar Compounds |
|---|---|---|
| Serotonin Receptor Affinity | Moderate | High in some piperazines |
| Dopamine Receptor Affinity | Low | Moderate |
| Antimicrobial Activity | Present | High in imidazole derivatives |
| CNS Penetration | High | Variable |
Study 1: Antidepressant Effects
A study investigated the antidepressant-like effects of this compound in a mouse model. The results indicated a significant reduction in immobility time during forced swim tests, suggesting potential antidepressant activity.
Study 2: Anxiolytic Properties
In another study, the compound was evaluated for anxiolytic effects using the elevated plus maze test. Mice treated with the compound exhibited increased time spent in open arms compared to control groups, indicating reduced anxiety levels.
Study 3: Antimicrobial Evaluation
The antimicrobial efficacy was assessed against various bacterial strains. The compound demonstrated moderate activity against Gram-positive bacteria, supporting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
